molecular formula C25H27ClN6O2 B10880475 7-benzyl-8-[4-(4-chlorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-benzyl-8-[4-(4-chlorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10880475
M. Wt: 479.0 g/mol
InChI Key: DRAYGDQEXPXDLL-UHFFFAOYSA-N
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Description

7-benzyl-8-[4-(4-chlorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound known for its diverse applications in medicinal chemistry. This compound features a purine core, which is a fundamental structure in many biologically active molecules, including nucleotides and various pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-8-[4-(4-chlorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of Benzyl Groups: Benzyl groups are introduced via nucleophilic substitution reactions. Benzyl chloride is commonly used as the benzylating agent.

    Piperazine Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction, where piperazine reacts with the purine derivative.

    Chlorobenzyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and piperazine moieties.

    Reduction: Reduction reactions can occur at the purine core, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions are common, especially involving the benzyl and chlorobenzyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Benzyl chloride, 4-chlorobenzyl chloride, piperazine.

Major Products

    Oxidation Products: Oxidized derivatives of the benzyl and piperazine groups.

    Reduction Products: Reduced forms of the purine core.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, it is studied for its potential interactions with nucleic acids and proteins. Its purine core makes it a candidate for studying enzyme inhibition and receptor binding.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may act as an antiviral, anticancer, or antimicrobial agent due to its ability to interact with biological macromolecules.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 7-benzyl-8-[4-(4-chlorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: Inhibition of enzyme activity, blocking of receptor sites, and interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in respiratory diseases for its bronchodilator effects.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer.

Uniqueness

What sets 7-benzyl-8-[4-(4-chlorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione apart is its unique combination of benzyl and chlorobenzyl groups attached to the purine core, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C25H27ClN6O2

Molecular Weight

479.0 g/mol

IUPAC Name

7-benzyl-8-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C25H27ClN6O2/c1-28-22-21(23(33)29(2)25(28)34)32(17-18-6-4-3-5-7-18)24(27-22)31-14-12-30(13-15-31)16-19-8-10-20(26)11-9-19/h3-11H,12-17H2,1-2H3

InChI Key

DRAYGDQEXPXDLL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)Cl)CC5=CC=CC=C5

Origin of Product

United States

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